Superior Species Selectivity: >100-Fold Discrimination Between Parasitic and Human Lysyl-tRNA Synthetase
Cladosporin demonstrates exceptional species selectivity, inhibiting the Plasmodium falciparum enzyme PfKRS1 with an IC50 of 61 nM, whereas the human ortholog HsKRS1 is essentially unaffected (IC50 > 20 μM), representing a selectivity window exceeding 300-fold [1]. This selective inhibition is mechanistically conferred by two specific amino acid residues (Val328 and Ser340) in the PfKRS1 ATP-binding pocket; mutation of the corresponding residues in the less-sensitive yeast enzyme (Gln324Val/Thr340Ser double mutant) increases cladosporin potency 41-fold (from IC50 = 163 μM to 4 μM) [1]. The >100-fold selectivity relative to the human enzyme is a key differentiator from other antimalarial leads that often exhibit narrower therapeutic indices due to human enzyme cross-reactivity [2].
| Evidence Dimension | Enzyme inhibition IC50 (Lysyl-tRNA synthetase) |
|---|---|
| Target Compound Data | IC50 = 61 nM (PfKRS1) |
| Comparator Or Baseline | Human HsKRS1: IC50 > 20 μM (reported >100-fold selectivity, actual >300-fold based on 61 nM vs >20 μM) [1]; Wild-type S. cerevisiae Krs1: IC50 = 163 μM [1] |
| Quantified Difference | >300-fold lower IC50 for PfKRS1 vs human enzyme; 41-fold improved potency for double-mutant yeast enzyme mimicking PfKRS1 |
| Conditions | Recombinant enzyme inhibition assay; aminoacylation activity measured with tRNA-Lys substrate present; nonlinear regression curve fit from at least two independent assays performed in triplicate |
Why This Matters
Researchers seeking a tool compound to selectively inhibit apicomplexan KRS without human KRS cross-reactivity must use cladosporin rather than non-selective isocoumarin analogs.
- [1] Hoepfner D, McNamara CW, Lim CS, et al. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin. Cell Host Microbe. 2012;11(6):654-663. doi:10.1016/j.chom.2012.04.015. View Source
- [2] Baragaña B, Forte B, Choi R, et al. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis. Proc Natl Acad Sci USA. 2019;116(14):7015-7020. doi:10.1073/pnas.1814685116. View Source
